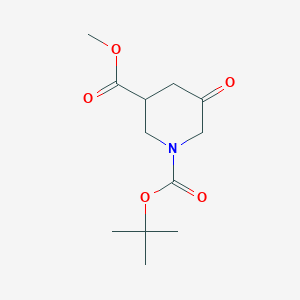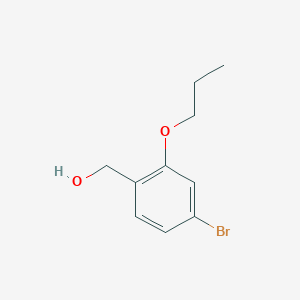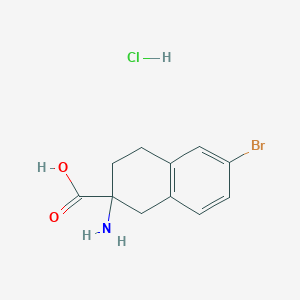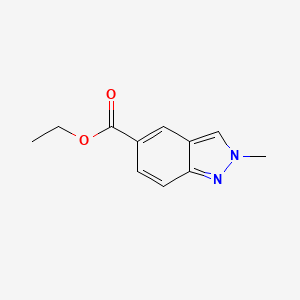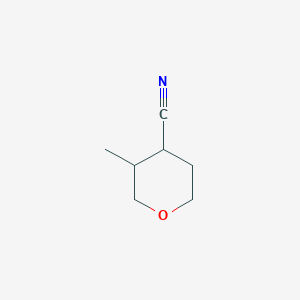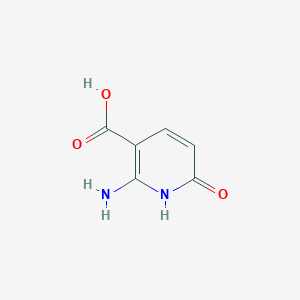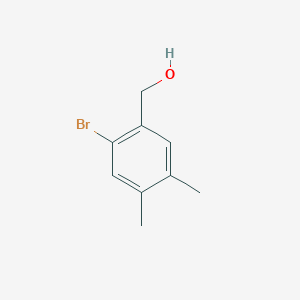![molecular formula C15H19NO4 B1374498 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid CAS No. 1179622-21-9](/img/structure/B1374498.png)
1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a chemical compound . It has a molecular weight of 277.32 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-4-5-10-9-11(13(17)18)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) .
Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 277.32 .
Applications De Recherche Scientifique
Tert-butoxycarbonylation Reagent
1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid has been utilized as a tert-butoxycarbonylation reagent. It is effective for the tert-butoxycarbonylation of acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without the need for a base, and the reactions proceed chemoselectively in high yield under mild conditions (Saito et al., 2006).
Synthesis of Tetrahydroquinolines
The compound plays a role in the synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acids and their heterocyclic analogs. A one-pot method based on the tert-amino effect is used, starting from various ortho-dialkylaminoaldehydes and Meldrum's acid (Ryabukhin et al., 2008).
Solid-Phase Synthesis of Quinoxalines
It is also used in the synthesis of quinoxalines. 3-{[(tert-Butoxy)carbonyl]diazenyl}but-2-enoates react with aromatic 1,2-diamines to give 3-methylquinoxaline-2-carboxylates, a reaction that can be carried out in both liquid and solid phases (Attanasi et al., 2001).
Improved Synthesis of Tetrahydroisoquinoline Derivatives
An improved synthesis method for tetrahydroisoquinoline derivatives utilizes this compound. The modified Pictet-Spengler reaction employed in this synthesis yields a high product yield with minimal racemization (Liu et al., 2008).
Mercuric Ion-Initiated Cyclization
This compound is involved in the mercuric ion-initiated cyclization of N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines, leading to the formation of various tetrahydroquinolines (Berger & Kerly, 1993).
Directed Lithiation Reaction
In another application, directed lithiation reactions use this compound to synthesize N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines, providing a new approach to versatile quinoline ring nucleus synthesis (Reed et al., 1988).
Marine Drug Synthesis
In marine drug research, the compound aids in the synthesis of key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, important for the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Synthesis of Peptides Containing Tetrahydroquinoline
Peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid are synthesized using this compound, contributing to the determination of absolute configurations of tetrahydroquinoline derivatives (Paradisi & Romeo, 1977).
Safety And Hazards
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-5-7-10-11(13(17)18)6-4-8-12(10)16/h4,6,8H,5,7,9H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAUJKDHNXTZOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
CAS RN |
1179622-21-9 |
Source


|
| Record name | 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)
![Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374417.png)
![Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B1374419.png)

![10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1374421.png)
